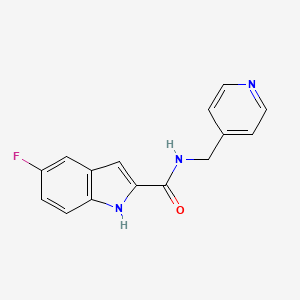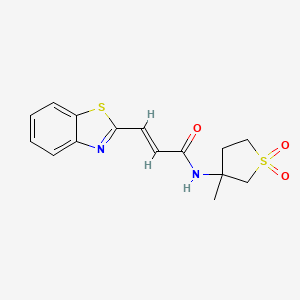
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential in the field of medicine. This compound has shown promising results in treating various medical conditions, including pain, anxiety, and inflammation.
作用机制
The mechanism of action of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. This activation leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, anxiety, and inflammation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, this compound has been shown to produce minimal sedation and motor impairment, making it a promising candidate for the treatment of medical conditions without producing unwanted side effects.
实验室实验的优点和局限性
One of the advantages of using 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and accurate studies of the cannabinoid system in the body. However, one of the limitations of using this compound is its potential for abuse and dependence, which can make it difficult to obtain and control in lab settings.
未来方向
There are several future directions for the research of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity for the CB1 and CB2 receptors. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various medical conditions, such as pain, anxiety, and inflammation. Additionally, there is a need for further research on the safety and potential side effects of this compound, as well as its potential for abuse and dependence.
合成方法
The synthesis of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-4-ylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2,2,2-trifluoro-N-methyl-N-(4-pyridinyl)acetamide to yield this compound.
科学研究应用
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions. Studies have also shown that this compound has a high affinity for the cannabinoid CB1 and CB2 receptors, which are involved in the regulation of pain, anxiety, and inflammation.
属性
IUPAC Name |
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-1-2-13-11(7-12)8-14(19-13)15(20)18-9-10-3-5-17-6-4-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLESFWSGLDMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)




![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)


![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
